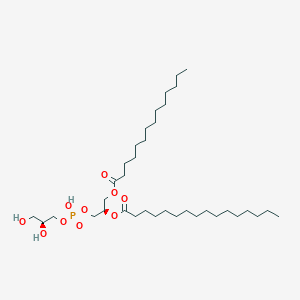![molecular formula C22H30FNO B1241332 (+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol](/img/structure/B1241332.png)
(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol is a 4-aryl-5-(2-hydroxyalkyl)pyridine derivative used as a glucagon receptor antagonist. It has a role as a glucagon receptor antagonist.
Scientific Research Applications
Synthesis of Antagonists and Modulators : This compound serves as an intermediate in the synthesis of a CCR5 chemokine receptor antagonist, which offers potential protection against HIV infection. It is also involved in the synthesis of an antimalarial drug and a γ-secretase modulator necessary for the treatment of Alzheimer's disease (ChemChemTech, 2022).
Key Intermediate in Drug Development : It is a crucial intermediate in the preparation of PF-2341066, a potent inhibitor of c-Met/ALK currently in clinical development (Tetrahedron-asymmetry, 2010).
Enantioselective Synthesis and Crystallography : Studies have been conducted on the enantioselective synthesis and crystal structure of this compound and related derivatives. These studies focus on understanding the properties and behaviors of these compounds in different conditions (The Open Crystallography Journal, 2008).
Biocatalytic Preparation : Research has explored efficient biocatalytic methods for preparing optically pure forms of related compounds. These studies emphasize the importance of enantioselectivity and potential industrial applications (Catalysts, 2019).
Kinetic Resolution and Catalysis : The compound has been used in studies focusing on kinetic resolution of secondary alcohols catalyzed by chiral derivatives. These findings have implications in synthetic chemistry and drug synthesis (Journal of the American Chemical Society, 2012).
Chemosensor Development : Research has been conducted on developing chemosensors using derivatives of this compound, indicating potential applications in environmental and medicinal detection (Chinese Journal of Spectroscopy Laboratory, 2012).
properties
Product Name |
(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol |
|---|---|
Molecular Formula |
C22H30FNO |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(1R)-1-[4-(4-fluorophenyl)-2,6-di(propan-2-yl)-5-propylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C22H30FNO/c1-7-8-18-20(16-9-11-17(23)12-10-16)19(15(6)25)22(14(4)5)24-21(18)13(2)3/h9-15,25H,7-8H2,1-6H3/t15-/m1/s1 |
InChI Key |
XPINZAYSUKBJNK-OAHLLOKOSA-N |
Isomeric SMILES |
CCCC1=C(C(=C(N=C1C(C)C)C(C)C)[C@@H](C)O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCCC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



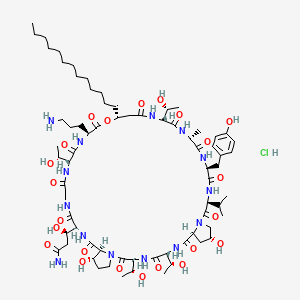
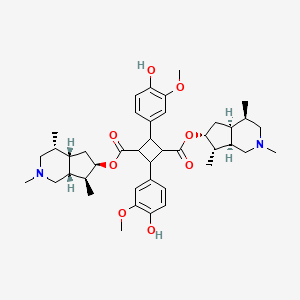
![(2S)-2-[(3S,6S,9Z,12S,15S,18S,21S,24R,27S)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-[(1S)-2-chloro-1-hydroxyethyl]-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-[(1S)-1-hydroxyethyl]-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1241255.png)
![2-Tert-butyl-6-[hydroxy-(1-methyl-5-nitroimidazol-2-yl)methyl]-4-methoxyphenol](/img/structure/B1241256.png)
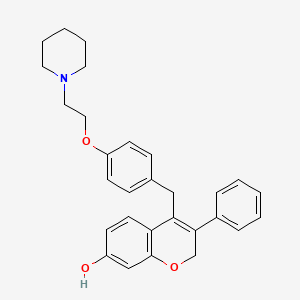
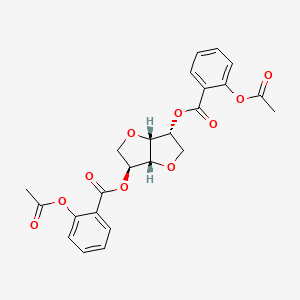
![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium](/img/structure/B1241259.png)
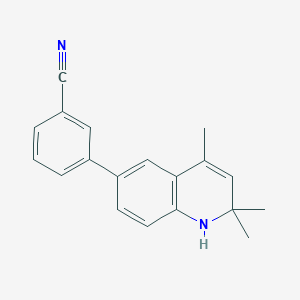
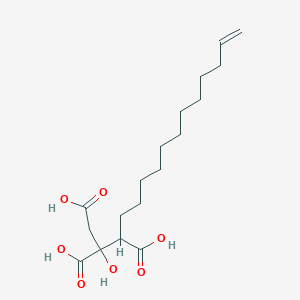
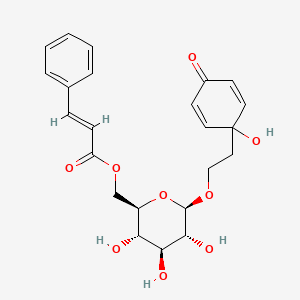
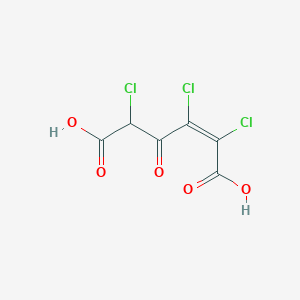
![TG(16:0/16:1(9Z)/16:1(9Z))[iso3]](/img/structure/B1241272.png)
![TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241273.png)
